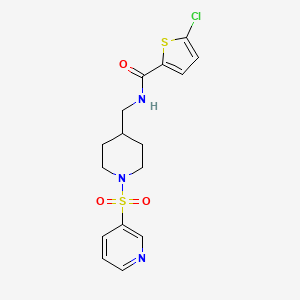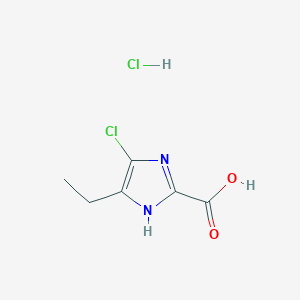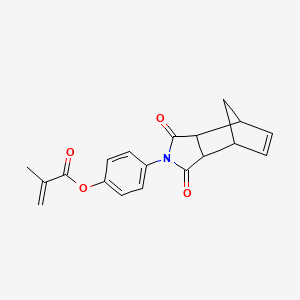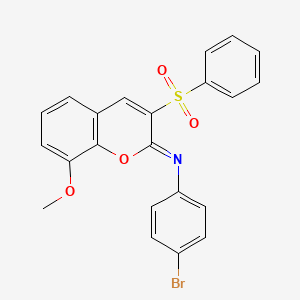![molecular formula C15H11N3O2S2 B2975479 1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207005-92-2](/img/structure/B2975479.png)
1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea, also known as CTU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.
Applications De Recherche Scientifique
Urea Biosensors
Urea biosensors have seen significant advancements, utilizing different nanoparticles and conducting polymers for enzyme immobilization to detect and quantify urea concentration. These biosensors are critical in diagnosing various diseases and are used in agriculture, fishery, dairy, and food preservation fields, highlighting urea's widespread presence and the necessity of its detection (Botewad et al., 2021).
Synthesis and Biological Importance of Urea Derivatives
The (thio)urea and benzothiazole derivatives are known for their broad spectrum of biological activities, serving as potential therapeutic agents. Their chemical reactions with various agents illustrate the utility of these compounds in medicinal chemistry, suggesting potential areas where the compound could be applied (Rosales-Hernández et al., 2022).
Anion Binding with Urea and Thiourea Derivatives
Urea and thiourea derivatives play a significant role in anion receptor chemistry, utilized in the design of anion sensors and in the development of functional materials. Their ability to form H-bonds with anions highlights their importance in supramolecular chemistry and potential applications in sensing and material science (Blažek Bregović et al., 2015).
Synthetic Protocols Involving Chromenones
The synthesis of 6H-benzo[c]chromen-6-ones, core structures of significant pharmacological importance, relies on various synthetic protocols. Given the pharmacological relevance of chromenones, the specific compound might find applications in drug design or synthesis of biologically active molecules (Mazimba, 2016).
Propriétés
IUPAC Name |
1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S2/c19-14(16-12-6-3-7-21-12)18-15-17-13-9-4-1-2-5-10(9)20-8-11(13)22-15/h1-7H,8H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBOOCMCNIUMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2975403.png)


![1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2975408.png)


![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)

